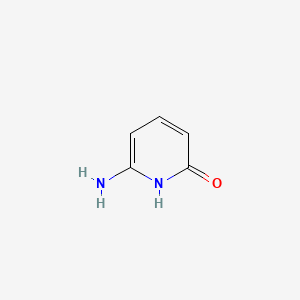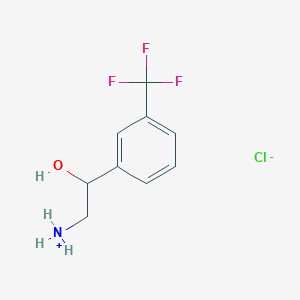![molecular formula C10H17NO4 B7721097 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B7721097.png)
2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a piperidine ring, with an azaniumyl group and an acetate group attached. The presence of these functional groups and the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method starts with the preparation of 1,4-dioxaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The azaniumyl and acetate groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes, leveraging its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with specific molecular targets. The azaniumyl group can form ionic interactions with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding pockets, enhancing its specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but lacks the azaniumyl and acetate groups.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic core but differ in the functional groups attached.
Uniqueness
2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate is unique due to the presence of both the azaniumyl and acetate groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups and the spirocyclic structure makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(8-azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEBCEBWWIDILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC(=O)[O-])[NH3+])OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B7721026.png)







![[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride](/img/structure/B7721085.png)
![(3R)-3-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7721092.png)
![[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7721103.png)

